molecular formula C24H19N3O3 B14129159 Epibenzomalvin E

Epibenzomalvin E

Cat. No.: B14129159
M. Wt: 397.4 g/mol
InChI Key: GZVCWRAFPVCGPA-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epibenzomalvin E is a fungal metabolite isolated from the Penicillium species. It belongs to the benzomalvin family, which are known for their inhibitory effects on substance P, a neuropeptide involved in pain perception. The compound has garnered interest due to its potential biological activities, including inhibition of indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epibenzomalvin E typically involves multi-step organic reactions starting from simple aromatic compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the specificity of its biological activity. fermentation processes using Penicillium cultures can be optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

Epibenzomalvin E undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include various substituted benzomalvin derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Epibenzomalvin E has several scientific research applications:

Mechanism of Action

Epibenzomalvin E exerts its effects primarily through the inhibition of specific enzymes and receptors:

Comparison with Similar Compounds

Similar Compounds

    Benzomalvin A: Another member of the benzomalvin family with similar inhibitory effects on substance P.

    Benzomalvin B: Known for its antimicrobial properties.

    Benzomalvin C: Exhibits anti-inflammatory activities.

Uniqueness

Epibenzomalvin E is unique due to its specific inhibitory effects on indoleamine 2,3-dioxygenase, which is not commonly observed in other benzomalvin compounds. This makes it a valuable compound for studying immune modulation and potential therapeutic applications .

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

(7R)-7-[(S)-hydroxy(phenyl)methyl]-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

InChI

InChI=1S/C24H19N3O3/c1-26-20(21(28)15-9-3-2-4-10-15)22-25-18-13-7-5-11-16(18)24(30)27(22)19-14-8-6-12-17(19)23(26)29/h2-14,20-21,28H,1H3/t20-,21-/m0/s1

InChI Key

GZVCWRAFPVCGPA-SFTDATJTSA-N

Isomeric SMILES

CN1[C@H](C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)[C@H](C5=CC=CC=C5)O

Canonical SMILES

CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)C(C5=CC=CC=C5)O

Origin of Product

United States

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